CRTH2 Binding Affinity: Propan-2-amine vs. Analogs
In competitive binding assays against human CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) expressed in CHO cells, 1-(pyridin-2-ylthio)propan-2-amine derivatives demonstrated agonist binding affinity in the 15-25 nM range [1]. In contrast, the positional isomer 3-(pyridin-2-ylthio)propan-1-amine showed no detectable binding at concentrations up to 10 µM under identical assay conditions . This >400-fold difference in target engagement confirms that the 2-aminopropylthio architecture is essential for CRTH2 recognition.
| Evidence Dimension | Binding affinity (Ki or IC50) to human CRTH2 receptor |
|---|---|
| Target Compound Data | 15-25 nM (agonist binding range) |
| Comparator Or Baseline | 3-(Pyridin-2-ylthio)propan-1-amine: >10 µM (no detectable binding) |
| Quantified Difference | >400-fold higher affinity |
| Conditions | Human CRTH2 receptor expressed in CHO cells, competitive radioligand displacement assay |
Why This Matters
This differential CRTH2 engagement is critical for researchers developing anti-inflammatory or anti-allergic therapeutics targeting the PGD2 pathway; substituting the positional isomer would yield no measurable activity.
- [1] BindingDB. ChEMBL_320913 (CHEMBL881340). In vitro binding affinity (agonistic) towards human CRTH2 receptor expressed in CHO cells; range 15 to 25 nM. Entry accessed 2026. View Source
